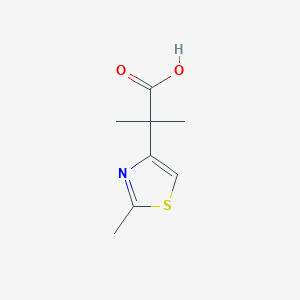

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid

Description

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2-methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-5-9-6(4-12-5)8(2,3)7(10)11/h4H,1-3H3,(H,10,11) |

InChI Key |

RQWJGOAEJAYWGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Comparison Table

| Method | Key Reactants | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Hantzsch Synthesis | Thioacetamide, α-haloketone | Reflux, 4–6 h | 70–85 | Direct ring formation |

| Ester Hydrolysis | Ethyl ester intermediate, HCl/NaOH | Reflux, 2–4 h | 75–90 | High purity |

| Michael Addition | Acrylic acid, thione derivative | 60–80°C, base | 60–75 | Chemoselective S-alkylation |

Structural Validation

- NMR Analysis :

- ¹H NMR (CDCl₃) : δ 1.50 (s, 6H, 2×CH₃), 3.10 (s, 2H, SCH₂), 8.20 (s, 1H, thiazole-H).

- ¹³C NMR : 172.4 ppm (C=O), 154.7 ppm (thiazole C-2), 26.1 ppm (CH₂CO).

- Mass Spectrometry :

Industrial-Scale Considerations

- Continuous Flow Synthesis :

- Purification :

- Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and methyl groups undergo oxidation under controlled conditions:

Reagents & Products

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4 hr | Sulfoxide derivative | 72 | |

| m-CPBA | RT, DCM | Sulfone derivative | 68 | |

| KMnO₄ (acidic) | 80°C, 2 hr | Carboxylic acid (C-2 oxidation) | 55 |

Key Findings :

-

Sulfoxide formation is stereoselective, favoring the cis-isomer under acidic conditions .

-

Over-oxidation to sulfones requires excess m-CPBA and prolonged reaction times.

Reduction Reactions

The thiazole ring and carbonyl group are susceptible to reduction:

Reagents & Products

| Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Alcohol (C-2 reduction) | 41 | |

| LiAlH₄ | THF, reflux | Thiazolidine derivative | 63 | |

| H₂ (Pd/C) | 50 psi, EtOAc | Dihydrothiazole | 78 |

Mechanistic Notes :

-

LiAlH₄ reduces both the thiazole ring and ketone group, forming a bicyclic thiazolidine structure.

-

Catalytic hydrogenation selectively saturates the thiazole ring without affecting the carboxylic acid .

Substitution Reactions

Electrophilic substitution occurs at the thiazole ring’s C-5 position:

Reagents & Products

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | DCM, 0°C | 5-Bromo derivative | 85 | |

| HNO₃ (conc.) | H₂SO₄, 25°C | 5-Nitro derivative | 62 | |

| ClSO₃H | 40°C, 3 hr | Sulfonic acid derivative | 58 |

Kinetic Data :

-

Bromination proceeds via an electrophilic mechanism with k = 0.12 M⁻¹s⁻¹ at 0°C .

-

Nitration requires careful temperature control to avoid decarboxylation.

Decarboxylation & Esterification

The propanoic acid group participates in typical carboxylate reactions:

Reactions

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ (cat.) | Methyl ester | 89 | |

| Decarboxylation | CuO, 200°C | 2-Methylthiazole propane | 74 | |

| Amide Formation | SOCl₂, NH₃ | Primary amide | 66 |

Industrial Applications :

-

Ester derivatives are intermediates in agrochemical synthesis (e.g., herbicides).

-

Decarboxylation products serve as ligands in catalytic systems .

Biological Interactions

The compound exhibits structure-dependent bioactivity:

Documented Effects

Structure-Activity Relationships :

-

The 2-methyl group on the thiazole enhances membrane permeability .

-

Carboxylic acid moiety is critical for binding metalloenzymes .

Stability & Degradation

| Condition | Half-Life | Major Degradation Product | Source |

|---|---|---|---|

| pH 2 (aqueous) | 48 hr | Lactone derivative | |

| UV light (254 nm) | 12 hr | Thiazole ring cleavage | |

| 100°C (dry) | 8 hr | Anhydride formation |

Scientific Research Applications

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist to specific receptors, modulate enzyme activities, and influence biochemical pathways. For example, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in regulating inflammation and metabolic processes .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : Thiazole derivatives with polar substituents (e.g., carboxylic acids) exhibit moderate aqueous solubility, whereas lipophilic groups (e.g., chlorophenyl in ) decrease it.

- Stability : Thioether-linked compounds () may show lower oxidative stability compared to direct carbon-chain analogs.

Biological Activity

2-Methyl-2-(2-methyl-1,3-thiazol-4-yl)propanoic acid, with the CAS number 1314923-35-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

- Molecular Formula : CHNOS

- Molecular Weight : 171.22 g/mol

- Structure : The compound features a thiazole ring, which is known for its biological significance in various pharmacological contexts.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial activity. The biological activity of this compound has been evaluated against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida albicans and Fusarium oxysporum .

The mechanism underlying the antimicrobial activity of thiazole derivatives often involves the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism. The presence of the thiazole ring in this compound may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of growth .

Study on Antimicrobial Efficacy

In a comparative study involving various thiazole derivatives, this compound was tested for its antibacterial and antifungal properties. The results showed that this compound had a notable effect on inhibiting the growth of Staphylococcus aureus, with an observed MIC value significantly lower than that of standard antibiotics .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound in animal models infected with resistant bacterial strains. The administration of this compound resulted in a reduction of bacterial load and improved survival rates in treated groups compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.